molecular formula C14H20N2O4 B15306267 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid

5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid

Cat. No.: B15306267
M. Wt: 280.32 g/mol
InChI Key: HKXPONNEQACALQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-c]azepine core, a seven-membered nitrogen-containing bicyclic system, with a tert-butoxycarbonyl (Boc) group at position 5 and a carboxylic acid substituent at position 2. The Boc group enhances solubility and stability during synthesis, while the carboxylic acid moiety facilitates interactions in biological systems, such as hydrogen bonding or salt formation. Its molecular formula is C₁₄H₂₀N₂O₄ (calculated based on analogous structures), and it is primarily utilized as an intermediate in pharmaceutical research, particularly for targeting enzymes or receptors involving heterocyclic scaffolds .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepine-2-carboxylic acid

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-9(8-16)7-11(15-10)12(17)18/h7,15H,4-6,8H2,1-3H3,(H,17,18)

InChI Key

HKXPONNEQACALQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization reactions to form the pyrroloazepine core. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrroloazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing selective reactions to occur at other positions on the molecule. The pyrroloazepine core can interact with biological targets, potentially modulating their activity through binding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of the target compound with structurally related analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Spectral Data (IR/NMR)
Target Compound Pyrrolo[3,2-c]azepine Boc (C5), COOH (C2) C₁₄H₂₀N₂O₄ ~296.32* Boc C=O IR: ~1740–1765 cm⁻¹; COOH IR: ~1680–1700 cm⁻¹
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-3-carboxylic acid Thieno[3,2-c]pyridine Boc (C5), COOH (C3) C₁₃H₁₇NO₄S 283.35 Thiophene ring ν(C=C): ~1626 cm⁻¹; Boc C=O: 1744 cm⁻¹
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid Pyrazolo[1,5-a][1,4]diazepine Boc (C5), COOH (C2) C₁₃H₁₉N₃O₄ 283.34 Diazepine ring δ(H): 1.5–2.5 ppm (¹H-NMR)
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate Pyrrole Boc-protected amino (N1), ester (C3), indole C₃₂H₃₄N₄O₅ 554.63 Indole NH: ~10.20 ppm (¹H-NMR); Boc C=O: 1765 cm⁻¹

Notes:

  • Pyrazolo-diazepine () introduces a pyrazole ring and a diazepine system, increasing hydrogen-bonding capacity.
  • Substituent Positioning: The carboxylic acid at C2 (target compound) vs. C3 (thieno-pyridine analog) impacts binding affinity in biological targets .
  • Molecular Weight : The Boc group contributes ~100–120 g/mol across analogs.

Key Research Findings

Boc Group Stability : The Boc group in the target compound and analogs shows consistent IR peaks at 1740–1765 cm⁻¹, confirming its stability during synthesis .

Carboxylic Acid Reactivity: The COOH group at C2 (target) vs. C3 (thieno-pyridine) leads to distinct pKa values (~4.5–5.5), influencing solubility and ionization in physiological conditions .

Biological Activity

5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action and therapeutic potential.

The compound is synthesized through various methods involving cyclization reactions of appropriate precursors. The tert-butoxycarbonyl (Boc) group serves as a protective group in the synthesis process. The compound exhibits a unique thienoazepine core structure that contributes to its distinct electronic properties and biological interactions.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,2-c]azepine exhibit notable anticancer activity. For instance, a study identified pyrrolo[2,3-c]azepine derivatives as potent inhibitors against protein tyrosine phosphatase 1B (PTP1B), with one compound showing an IC50 value of 13.92 µM in vitro . This inhibition is significant as PTP1B plays a crucial role in regulating insulin signaling and cell growth.

The mechanism of action involves the interaction of the compound with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. This modulation can lead to enhanced glucose uptake and potential therapeutic effects in metabolic disorders .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial effects of related compounds. The thienoazepine core structure has been linked to antimicrobial activities against various pathogens, suggesting that modifications to the pyrrolo structure could yield compounds with enhanced efficacy against infectious diseases.

Case Study 1: Inhibition of Protein Tyrosine Phosphatase

A series of pyrrolo[2,3-c]azepine derivatives were synthesized and evaluated for their inhibitory effects on PTP1B. The most active compound demonstrated significant potency with an IC50 value indicating effective inhibition at low concentrations. This suggests potential applications in diabetes treatment and cancer therapy due to the role of PTP1B in these diseases.

Case Study 2: Anticancer Screening

A comprehensive screening of various pyrrolo derivatives was conducted against human tumor cell lines. The results indicated that several compounds exhibited antiproliferative activity with GI50 values ranging from nanomolar to micromolar concentrations. These findings highlight the therapeutic potential of pyrrolo derivatives in oncology.

Data Table: Biological Activity Summary

Activity Type Compound IC50/Activity Level Reference
PTP1B InhibitionPyrrolo[2,3-c]azepine derivative13.92 µM
Antiproliferative ActivityVarious pyrrolo derivativesnM to µM GI50
Antimicrobial ActivityThienoazepine derivativesVaries by pathogen

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